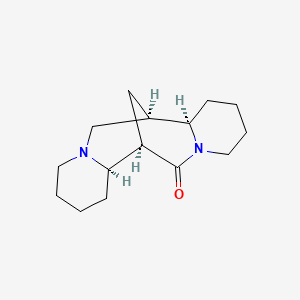
d-17-Oxosparteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-17-Oxosparteine: is a quinolizidine alkaloid, a class of compounds known for their presence in various leguminous plants. These alkaloids are characterized by their tetracyclic structure and are often found in plants like lupins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d-17-Oxosparteine typically involves the oxidation of sparteine. One common method includes the use of acid permanganate for the cold oxidation of sparteine . Another approach involves the use of thioredoxin-mediated activation of enzymes in chloroplasts, which facilitates the conversion of cadaverine to 17-oxosparteine .
Industrial Production Methods: Industrial production of this compound is less common and primarily focuses on the extraction from natural sources, such as lupins. The process involves isolating the compound from plant tissues using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: d-17-Oxosparteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acid permanganate is commonly used for the oxidation of sparteine to produce this compound.
Reduction: Specific reducing agents can be used to convert this compound back to its reduced forms.
Substitution: Various nucleophiles can be introduced to the molecule under appropriate conditions to yield substituted derivatives.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
d-17-Oxosparteine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis of quinolizidine alkaloids. It helps in understanding the enzymatic pathways and mechanisms involved in the formation of these complex molecules .
Biology: In biological research, this compound is studied for its role in plant defense mechanisms. It is known to deter herbivores due to its toxic properties, making it a subject of interest in ecological studies .
Medicine: Although not widely used in medicine, this compound’s structure and properties make it a potential candidate for drug development. Its interactions with various biological targets are being explored for therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of certain chemicals and as a precursor for synthesizing other valuable compounds .
Mécanisme D'action
The mechanism of action of d-17-Oxosparteine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, which are crucial for various biological processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve the modulation of neurotransmitter systems and other cellular pathways .
Comparaison Avec Des Composés Similaires
d-17-Oxosparteine is unique among quinolizidine alkaloids due to its specific structure and properties. Similar compounds include:
Sparteine: A closely related alkaloid with a similar tetracyclic structure but different functional groups.
Lupanine: Another quinolizidine alkaloid with distinct biological activities.
5,6-Dehydrolupanine: A derivative of lupanine with additional double bonds
Propriétés
Numéro CAS |
29882-72-2 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
(1R,2R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12-,13-,14-/m1/s1 |
Clé InChI |
YQMWQSMYVPLYDI-AAVRWANBSA-N |
SMILES isomérique |
C1CCN2C[C@H]3C[C@H]([C@H]2C1)C(=O)N4[C@@H]3CCCC4 |
SMILES canonique |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



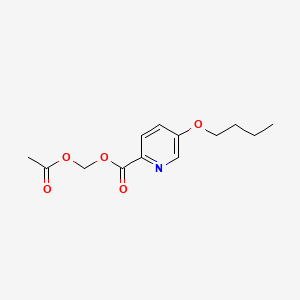
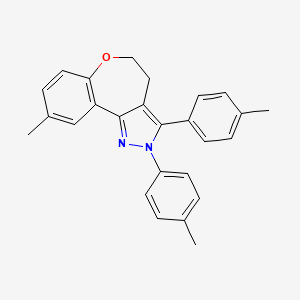
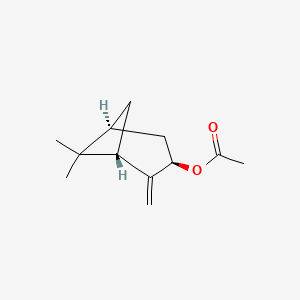
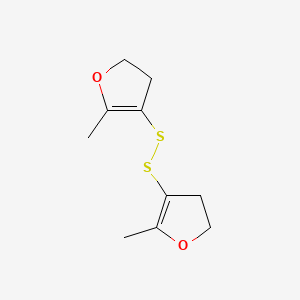
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
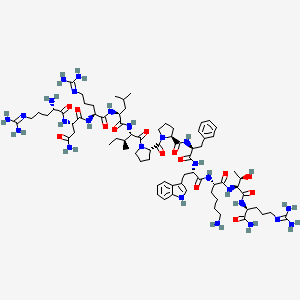
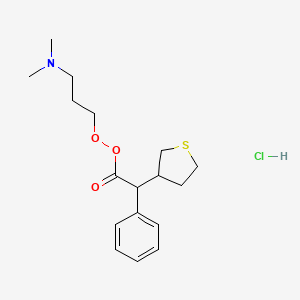
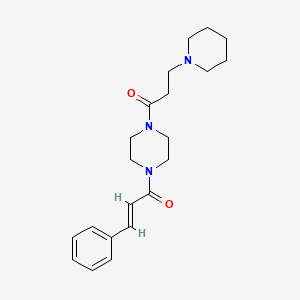
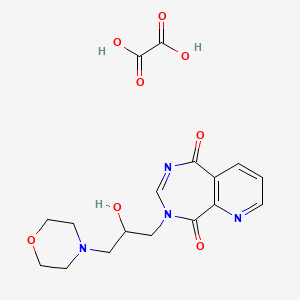
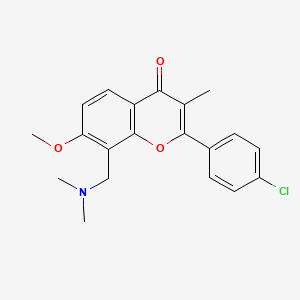

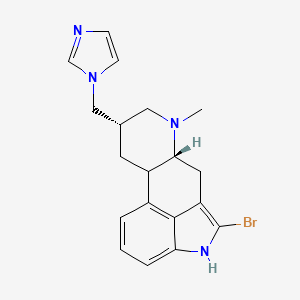
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)
